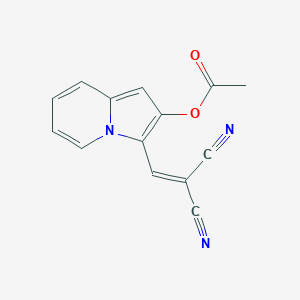
3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate is a chemical compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of organocopper reagents which react with heterocyclic propargyl mesylates at low temperatures to produce N-fused heterocycles . Another method includes the use of samarium-catalyzed C(sp^3)-H bond activation to synthesize a broad range of indolizines from 2-alkylazaarenes and propargylic alcohols under mild, solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as iodine or copper catalysts.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Iodine, copper catalysts.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the indolizine ring, while reduction could produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various indolizine derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Wirkmechanismus
The mechanism of action of 3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies on its exact molecular targets and pathways are still ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolizine: The parent compound of the indolizine family.
2-Acylindolizines: Compounds with a readily modifiable ketone group at the C-2 position.
Pyrrolo[1,2-a]pyridine: Another isomer of indole with similar structural features.
Uniqueness
3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its dicyanoethenyl group, in particular, makes it a valuable intermediate for further chemical modifications and applications .
Eigenschaften
CAS-Nummer |
84920-10-5 |
|---|---|
Molekularformel |
C14H9N3O2 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
[3-(2,2-dicyanoethenyl)indolizin-2-yl] acetate |
InChI |
InChI=1S/C14H9N3O2/c1-10(18)19-14-7-12-4-2-3-5-17(12)13(14)6-11(8-15)9-16/h2-7H,1H3 |
InChI-Schlüssel |
ZDXZGTGVFXQFKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(N2C=CC=CC2=C1)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)

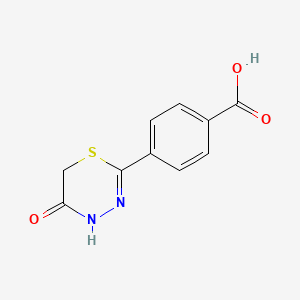
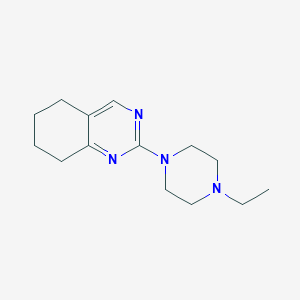
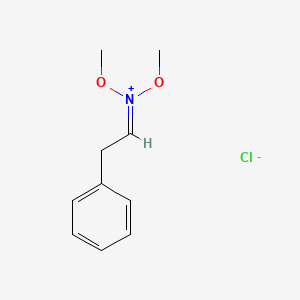
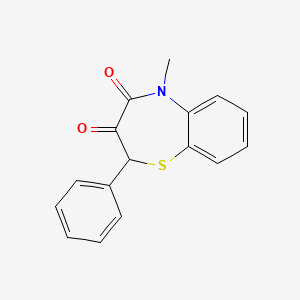
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine](/img/structure/B14412104.png)

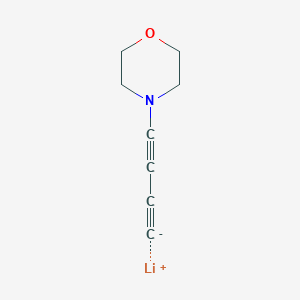
![Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane](/img/structure/B14412120.png)


![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea](/img/structure/B14412129.png)
